An In-Depth Technical Guide to Cathepsin B Inhibitor III (CA-074): Structure, Synthesis, and Application
An In-Depth Technical Guide to Cathepsin B Inhibitor III (CA-074): Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of Cathepsin B Inhibitor III, more commonly known as CA-074. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the inhibitor's structural characteristics, mechanism of action, a representative synthetic pathway, and detailed protocols for its application in assessing Cathepsin B activity.
Introduction: The Significance of Cathepsin B Inhibition
Cathepsin B is a lysosomal cysteine protease integral to intracellular protein degradation. Under physiological conditions, it plays a crucial role in maintaining cellular homeostasis. However, the dysregulation and mislocalization of Cathepsin B have been implicated in a range of pathologies, including cancer metastasis, neurodegenerative disorders, and inflammatory diseases. Its elevated activity in the tumor microenvironment, for instance, contributes to the breakdown of the extracellular matrix, facilitating cancer cell invasion. This central role in disease progression has established Cathepsin B as a compelling therapeutic target.
CA-074, a potent and selective inhibitor of Cathepsin B, has emerged as a critical tool for elucidating the protease's function and as a foundational molecule for the development of therapeutic agents.[1] This guide will provide an in-depth exploration of this important inhibitor.
Structural Elucidation and Physicochemical Properties
CA-074 is an epoxysuccinyl peptide with the systematic IUPAC name N-(L-3-trans-propylcarbamoyl-oxirane-2-carbonyl)-L-isoleucyl-L-proline.
Caption: Chemical structure of Cathepsin B Inhibitor III (CA-074).
Table 1: Physicochemical Properties of CA-074
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₉N₃O₆ | |
| Molecular Weight | 383.44 g/mol | |
| CAS Number | 134448-10-5 | |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in ethanol (to 20 mM) and methanol (up to 1 mg/mL). | [2] |
A crucial aspect of CA-074 is its cell-permeable prodrug, CA-074Me, where the carboxylic acid of the proline residue is methylated.[3] Intracellular esterases convert CA-074Me to the active inhibitor, CA-074.[3] This modification is essential for studying the effects of Cathepsin B inhibition within living cells.
Mechanism of Action: Irreversible Covalent Inhibition
CA-074 is an irreversible inhibitor of Cathepsin B. Its mechanism of action hinges on the electrophilic epoxysuccinyl group, which acts as a "warhead." The catalytic cysteine residue (Cys29) in the active site of Cathepsin B attacks one of the carbons of the epoxide ring. This results in the formation of a stable covalent thioether bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[4][5]
The specificity of CA-074 for Cathepsin B is conferred by the peptide component of the molecule, L-isoleucyl-L-proline, which fits into the S2 and S1' subsites of the enzyme's active site.
Caption: Mechanism of CA-074 inhibition of Cathepsin B.
The inhibitory potency of CA-074 is pH-dependent, being significantly more effective at the acidic pH characteristic of lysosomes (pH 4.6-5.5) compared to neutral pH.[4]
A Representative Synthesis of Cathepsin B Inhibitor III (CA-074)
Synthesis of the Dipeptide: L-Isoleucyl-L-proline
The synthesis of the dipeptide can be achieved using standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies. A representative solution-phase approach is outlined below:
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Protection of Amino Acids: The synthesis begins with the protection of the amino group of L-isoleucine, typically with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group, and the protection of the carboxylic acid of L-proline, for example, as a methyl or benzyl ester.
-
Peptide Bond Formation: The protected L-isoleucine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester. This is then reacted with the protected L-proline to form the protected dipeptide.
-
Deprotection: The protecting groups are then removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, piperidine for Fmoc, and hydrolysis or hydrogenolysis for the ester) to yield the L-isoleucyl-L-proline dipeptide.
Synthesis of the Epoxysuccinyl Moiety
The synthesis of the L-3-trans-propylcarbamoyloxirane-2-carboxylic acid "warhead" can be approached from a chiral precursor, such as diethyl L-tartrate, through a series of steps to introduce the epoxide and the propylcarbamoyl group.
Coupling and Final Product Formation
The final step involves the coupling of the L-isoleucyl-L-proline dipeptide with the activated epoxysuccinyl moiety. This is typically achieved using standard peptide coupling reagents as described in section 4.1. Subsequent purification by methods such as high-performance liquid chromatography (HPLC) is necessary to obtain the final product of high purity.
Caption: Representative synthetic workflow for CA-074.
Inhibitory Potency and Selectivity
The efficacy of an inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC₅₀, or the inhibition constant, Ki) and its selectivity for the target enzyme over other related enzymes.
Table 2: Inhibitory Potency of CA-074 and CA-074Me against Cathepsin B at Different pH Values
| Inhibitor | pH | IC₅₀ (nM) | Source |
| CA-074 | 4.6 | 6 | [4] |
| 5.5 | 44 | [4] | |
| 7.2 | 723 | [4] | |
| CA-074Me | 4.6 | 8900 | [4] |
| 5.5 | 13700 | [4] | |
| 7.2 | 7600 | [4] |
As shown in Table 2, CA-074 is a highly potent inhibitor of Cathepsin B, particularly at acidic pH, with its potency decreasing at neutral pH. In contrast, the prodrug CA-074Me is a significantly weaker inhibitor in vitro.
Table 3: Selectivity of CA-074 for Cathepsin B over Other Cathepsins
| Cathepsin | Ki (µM) | Selectivity vs. Cathepsin B | Source |
| Cathepsin B | 0.002-0.005 | - | |
| Cathepsin H | 40-200 | ~8,000 - 100,000 fold | |
| Cathepsin L | 40-200 | ~8,000 - 100,000 fold |
CA-074 exhibits remarkable selectivity for Cathepsin B over other closely related cysteine cathepsins, such as Cathepsin H and L, making it a valuable tool for specifically probing the function of Cathepsin B.
Experimental Protocol: Fluorometric Assay for Cathepsin B Activity and Inhibition
This protocol provides a general framework for measuring Cathepsin B activity in biological samples and for determining the inhibitory potency of compounds like CA-074 using a fluorogenic substrate. A commonly used substrate is Z-FR-AMC (N-CBZ-Phe-Arg-7-amido-4-methylcoumarin), which upon cleavage by Cathepsin B, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).
Reagents and Materials
-
Cathepsin B Assay Buffer: 50 mM MES or Sodium Acetate, 2.5 mM EDTA, pH 6.0.
-
Reducing Agent: Dithiothreitol (DTT).
-
Enzyme: Purified active Cathepsin B.
-
Substrate: Z-FR-AMC stock solution (e.g., 10 mM in DMSO).
-
Inhibitor: CA-074 stock solution (in a suitable solvent like DMSO).
-
Equipment: Black, flat-bottom 96-well microplate, fluorescence microplate reader (Ex/Em ≈ 360/460 nm).
Assay Procedure
-
Reagent Preparation:
-
Prepare the 1X Cathepsin B Assay Buffer. Immediately before use, add DTT to a final concentration of 2.5 mM. This is crucial for maintaining the active site cysteine of Cathepsin B in a reduced, active state.
-
Prepare serial dilutions of the inhibitor (e.g., CA-074) in the assay buffer.
-
Prepare the enzyme solution by diluting the purified Cathepsin B in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 50 µL of assay buffer.
-
Enzyme control wells (no inhibitor): 25 µL of assay buffer and 25 µL of the enzyme solution.
-
Inhibitor wells: 25 µL of the inhibitor dilutions and 25 µL of the enzyme solution.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate working solution by diluting the Z-FR-AMC stock solution in the assay buffer to the desired final concentration (e.g., 20-50 µM).
-
Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis
-
Background Subtraction: Subtract the rate of fluorescence increase in the blank wells from all other wells.
-
Calculate Percent Inhibition:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Caption: Workflow for a fluorometric Cathepsin B inhibition assay.
Conclusion
Cathepsin B Inhibitor III (CA-074) is a powerful and selective tool for the study of Cathepsin B function. Its irreversible mechanism of action and high potency, particularly in the acidic environment of the lysosome, make it an invaluable reagent for in vitro and, through its prodrug form (CA-074Me), in cell-based studies. The representative synthetic and assay protocols provided in this guide offer a framework for researchers to utilize this inhibitor effectively in their investigations into the multifaceted roles of Cathepsin B in health and disease.
References
-
Yoon, M. C., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry, 61(4), 289–299. [Link]
- Buttle, D. J., et al. (1992). CA074 methyl ester: a proinhibitor for intracellular cathepsin B.
- Towatari, T., et al. (1991). Novel epoxysuccinyl peptides. A selective inhibitor of cathepsin B, in vivo. FEBS Letters, 280(2), 311–315.
-
PubChem. (n.d.). Compound Summary for CID 444876, Ile-Pro. Retrieved from [Link]
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BioGems. (n.d.). CA 074. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. PubMed Central. [Link]
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ResearchGate. (n.d.). Irreversible CA-074 inhibition of cathepsin B at pH 4.6, pH 5.5, and pH 7.2. Retrieved from [Link]
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ResearchGate. (n.d.). Irreversible CA-074 inhibition of cathepsin B at pH 4.6, pH 5.5, and pH 7.2. Retrieved from [Link]
-
Buttle, D. J., et al. (1992). CA074 methyl ester: a proinhibitor for intracellular cathepsin B. PubMed. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
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- 3. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
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